3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine
Overview
Description
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space due to sp3-hybridization .
Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called “pseudorotation”, which allows increased three-dimensional (3D) coverage . This feature, along with the stereogenicity of carbons, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Scientific Research Applications
Versatile Scaffold for Novel Biologically Active Compounds
The pyrrolidine ring, which is a part of “3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Inverse Agonists of the Retinoic Acid-Related Orphan Receptor γ (RORγt)
A study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Building Block for Fluorinated Pyrrolidine Derivatives
“(S)- (+)-3-Fluoropyrrolidine hydrochloride” can be employed as a building block for the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides . These derivatives are potential inhibitors for dipeptidyl peptidase IV .
Synthesis of Fluorinated Pyridines
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A range of fluorinated 3-hydroxypyridin-4-ones having fluorine or fluorinated substituent attached at 2- or 5- position of the pyridine ring has been synthesized to improve biological properties of 3-hydroxypyridin-4-ones .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-8-2-4-12(6-8)9(13)7-1-3-11-5-7/h7-8,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUDZMYBMXBBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-(pyrrolidine-3-carbonyl)pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.